molecular formula C10H10ClN3S B1273862 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 26029-13-0

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1273862
CAS RN: 26029-13-0
M. Wt: 239.73 g/mol
InChI Key: GTLAVOKFTAGRKS-UHFFFAOYSA-N
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Description

The compound "5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its diverse range of biological activities and is often explored for potential therapeutic applications. The presence of a 2-chlorophenyl group and an ethyl group in the compound suggests modifications that could impact its chemical and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of amidrazones with carbon disulfide. Although the specific synthesis of "5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, similar compounds have been synthesized using one-pot methods, as seen in the synthesis of 4-Phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5-thione . This suggests that a similar approach could be employed for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction analysis. For instance, the crystal structure of 4-amino-3-(4'-chlorophenyl)-4H-[1,2,4]-triazolo-5-thiol was determined using X-ray diffraction, revealing intermolecular interactions that stabilize the molecules in the unit cell . These techniques could be applied to "5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol" to gain insights into its molecular geometry and intermolecular forces.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the thiol group and the nitrogen atoms in the triazole ring. These sites can undergo substitution reactions or act as ligands in coordination chemistry. The reactivity of the compound can be further understood by studying its Fukui functions, which indicate the chemical selectivity or reactivity site of a molecule, as demonstrated in the study of a related compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, including "5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol," can be predicted using quantum chemical calculations. Density functional theory (DFT) methods are commonly used to calculate vibrational frequencies, molecular electrostatic potentials, and frontier molecular orbitals, which are indicative of a compound's stability, reactivity, and potential biological activity . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes can be examined at different temperatures to understand the compound's behavior under various conditions .

Scientific Research Applications

Antimicrobial Activity

  • A range of 1,2,4-triazole derivatives, including those similar to the compound , have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have shown significant inhibition of bacterial and fungal growth, indicating their potential as antimicrobial agents (Purohit et al., 2011).

Synthesis and Structural Analysis

  • Various studies have been conducted on the synthesis and structural characterization of 1,2,4-triazole derivatives. These studies involve detailed spectroscopic and structural analyses, providing insights into the molecular configurations and properties of these compounds (Şahin et al., 2014).

Lipase and α-Glucosidase Inhibition

  • Research has explored the synthesis of novel heterocyclic compounds derived from 1,2,4-triazole and investigated their potential as lipase and α-glucosidase inhibitors. This research suggests the possibility of using these compounds in the treatment of conditions like diabetes (Bekircan et al., 2015).

Antioxidant Properties

  • Some 1,2,4-triazole derivatives have been synthesized and evaluated for their antioxidant and antiradical activities. This research highlights the potential use of these compounds in applications where antioxidant properties are beneficial (Bekircan et al., 2008).

Anti-Cancer Properties

  • A study focused on the analysis of benzimidazole derivatives bearing 1,2,4-triazole, including their potential as EGFR inhibitors, which are relevant in cancer treatment. This research contributes to understanding the anti-cancer properties of such compounds (Karayel, 2021).

Molecular Docking Studies

  • Molecular docking studies have been conducted to understand the interaction of 1,2,4-triazole derivatives with biological targets, aiding in the development of new therapeutic agents (Ahmed et al., 2020).

Molluscicidal and Anti-Inflammatory Agents

  • Some 1,2,4-triazole derivatives have been synthesized and evaluated for their molluscicidal and anti-inflammatory activities. These studies highlight the potential application of these compounds in agricultural and medical fields (El Shehry et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

3-(2-chlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-2-14-9(12-13-10(14)15)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLAVOKFTAGRKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384682
Record name 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

26029-13-0
Record name 5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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